molecular formula C11H12O3 B11904825 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B11904825
M. Wt: 192.21 g/mol
InChI Key: YNJHKJIKJURZAH-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is a high-purity chemical intermediate built on a privileged 2,3-dihydro-1H-indene scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research. This compound features a carboxylic acid functional group and a phenolic hydroxy group on an indane core, allowing for versatile chemical modifications at both positions. Researchers utilize this and closely related structures, such as its methyl ester (CAS 856169-08-9) and ethyl ester (CAS 402933-35-1) derivatives, as key precursors in pharmaceutical development . The indane core is a common structural motif in drug discovery, and this specific substituted acetic acid derivative is designed for the synthesis of more complex molecules, particularly through further derivatization of the acid group to form amides or esters. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain the stability and integrity of the compound. Researchers can request the available Certificate of Analysis for detailed quality information.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid

InChI

InChI=1S/C11H12O3/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7,12H,3-5H2,(H,13,14)

InChI Key

YNJHKJIKJURZAH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyanohydrin Formation

5-Methoxy-2-indanone undergoes cyanohydrin formation using trimethylsilylcyanide (TMSCN) and a Lewis acid catalyst (e.g., boron trifluoride etherate, ZnI₂, or AlCl₃) at 70–120°C. This step introduces a hydroxyl and nitrile group at position 2:

5-Methoxy-2-indanone+TMSCNBF₃\cdotpOEt₂5-Methoxy-2-indanone-cyanohydrin\text{5-Methoxy-2-indanone} + \text{TMSCN} \xrightarrow{\text{BF₃·OEt₂}} \text{5-Methoxy-2-indanone-cyanohydrin}

The crude cyanohydrin is used directly without purification, streamlining the process.

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to carboxylic acid using stannous chloride (SnCl₂) in a mixture of concentrated HCl and glacial acetic acid at 80–110°C:

CyanohydrinSnCl₂, HCl/HOAc2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic Acid\text{Cyanohydrin} \xrightarrow{\text{SnCl₂, HCl/HOAc}} \text{2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic Acid}

This step achieves >75% yield in patent EP0275104B1, with the SnCl₂/HCl system preventing side reactions.

Demethylation of Methoxy Group

The final step converts the methoxy group to hydroxyl using hydrobromic acid (HBr, 48%) under reflux (130–145°C):

2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic AcidHBr2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic Acid\text{2-(5-Methoxy-2,3-dihydro-1H-inden-2-yl)acetic Acid} \xrightarrow{\text{HBr}} \text{2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic Acid}

Critical Considerations :

  • Reaction Time : Prolonged heating (>12 hours) risks decarboxylation.

  • Acid Concentration : Dilute HBr (<33%) results in incomplete demethylation.

Alternative Routes and Modifications

Direct Hydroxylation via Catalytic Annulation

A copper-catalyzed intramolecular annulation, as reported by He et al., offers a pathway to 3-hydroxy-1-indanones. Adapting this method for position 5 hydroxylation would require:

  • Substituted Propargyl Aldehydes : Using 2-ethynyl-4-methoxybenzaldehyde to direct hydroxylation at position 5.

  • Catalyst Optimization : CuI/1,10-phenanthroline systems enable regioselective cyclization.

Alkylation-Esterification Sequences

Patent US4843165A describes alkylating 5-hydroxyindene derivatives with chloroethyl ethers. For the target compound:

  • Esterification : Protect the carboxylic acid as a methyl ester using methanol/p-TsOH.

  • Alkylation : React with 2-chloroethyl ether under K₂CO₃ in methyl ethyl ketone.

  • Hydrolysis : Remove the ester group with NaOH.

Analytical and Process Validation

Characterization Data

  • ¹H NMR (DMSO-d₆): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 3.20 (m, 2H, CH₂), 2.85 (m, 2H, CH₂), 2.50 (s, 2H, CH₂COOH).

  • HPLC Purity : >98% after recrystallization from ethanol/water.

Yield Optimization

StepYield (%)Key Parameters
Cyanohydrin Formation85–90TMSCN:Indanone (1.2:1), BF₃·OEt₂, 100°C
Hydrolysis75–80SnCl₂ (2 eq), HCl/HOAc (3:1), 90°C
Demethylation70–75HBr (48%), 135°C, 10 hours

Industrial-Scale Considerations

  • Cost Efficiency : TMSCN and SnCl₂ are cost-prohibitive at scale; alternatives like NaCN/acidic hydrolysis are explored but yield <60%.

  • Waste Management : SnCl₂ generates tin waste, necessitating chelation protocols for disposal .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bonds in the indene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(5-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, while reduction can produce 2-(5-hydroxy-2,3-dihydro-1H-inden-2-yl)ethanol.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research has demonstrated that derivatives of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against several bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. The results indicated that some derivatives showed high antimicrobial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents .

2. Anti-inflammatory Effects
In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. Research involving related compounds demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating that this compound could serve as a lead structure for designing new anti-inflammatory agents .

Case Studies

Study Focus Findings
Antimicrobial Study Evaluation of derivatives against bacterial strainsHigh activity against Staphylococcus pneumoniae; moderate activity against Pseudomonas aeruginosa .
Anti-inflammatory Research Comparison with NSAIDsIdentified compounds with anti-exudative effects similar to Diclofenac .
Synthesis Optimization Development of efficient synthesis routesImproved yields through novel synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar derivatives, focusing on structural variations, pharmacological profiles, and physicochemical properties.

Table 1: Structural Comparison of 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic Acid and Related Compounds

Compound Name Structural Variation Key Activities/Properties References
This compound 5-hydroxy, 2-acetic acid substituents on indenyl core Limited direct data; inferred anti-inflammatory potential from analogs
2-(2,3-Dihydro-1H-inden-2-yl)acetic acid Lacks 5-hydroxy substituent; acetic acid at 2-position Intermediate in drug synthesis; lower bioactivity compared to substituted derivatives
(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid Chloro at 6-position; acetic acid at 1-position Anti-inflammatory (ED₅₀: 6.45 mg/kg); moderate ulcerogenicity vs. indomethacin
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Methyl ester of acetic acid; hydroxy at 5-position Higher lipophilicity (similarity score: 0.82 vs. parent compound); prodrug potential
[ML3000]( (2,3-dihydro-pyrrolizine acetic acid derivative) Pyrrolizine core with dimethyl and chlorophenyl groups Anti-inflammatory (ED₅₀: 17 mg/kg); superior gastrointestinal tolerance vs. indomethacin

Pharmacological and Toxicological Profiles

Anti-Inflammatory Activity

  • Target Compound: Limited direct evidence, but structural analogs like ML3000 (ED₅₀: 17 mg/kg) and (6-chloro-indenyl)acetic acid derivatives (ED₅₀: 6.45 mg/kg) show potent activity in carrageenan-induced paw edema models .
  • Mechanism : Unlike indomethacin (a COX inhibitor), these compounds may act via TNF-α-independent pathways, though exact targets remain unclear .

Gastrointestinal Toxicity

  • Target Compound: No direct data, but ML3000 and (6-chloro-indenyl)acetic acid exhibit significantly lower ulcerogenicity than indomethacin.

Physicochemical Properties

  • Lipophilicity : The methyl ester analog (Table 1) has higher logP due to esterification, enhancing membrane permeability .
  • Acid Dissociation (pKa) : Predicted pKa ~3.05 for related indenyl-acetic acids, suggesting ionization at physiological pH, which affects bioavailability .

Biological Activity

2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, also known by its CAS number 206112-59-6, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the current literature on the biological activities of this compound, including its antibacterial, antifungal, and antioxidant properties.

  • Molecular Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 206112-59-6

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis8

The compound showed promising results, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity.

Case Study: Antifungal Efficacy
In vitro tests demonstrated that this compound was effective against several fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger40

These findings suggest that the compound may serve as a potential antifungal agent .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.

Research Findings
A study assessed the antioxidant activity using various assays:

Assay TypeActivity Level
DPPH Radical ScavengingHigh
ABTS Radical ScavengingModerate

The compound demonstrated a high level of radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant agent .

The biological activities of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and oxidative stress pathways. Molecular docking studies suggest that it may inhibit key enzymes in bacterial metabolism and disrupt fungal cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(5-Hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis typically begins with functionalization of the indene core, followed by introduction of the acetic acid moiety. For example, condensation reactions using sodium acetate in acetic acid under reflux (3–5 hours) are common for similar indole derivatives . Purity optimization involves recrystallization (e.g., DMF/acetic acid mixtures) and chromatographic techniques (e.g., reverse-phase HPLC). Intermediate characterization via TLC or LC-MS ensures reaction progression .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substituent positions (e.g., dihydroindenyl protons at δ 2.5–3.5 ppm, hydroxyl protons at δ 5.0–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and detects isotopic analogs (e.g., deuterated derivatives) .
  • HPLC : Validates purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant for similar compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical advice. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent incubation times) to minimize variability .
  • Control Experiments : Include negative controls (e.g., solvent-only) and positive controls (e.g., known receptor agonists) to validate assay sensitivity .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-hydroxyindole-3-acetic acid derivatives) to identify structure-activity trends .

Q. What strategies mitigate instability of this compound under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • pH Buffering : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) to reduce hydrolysis of the acetic acid moiety .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, reconstituting in acetonitrile/water mixtures for experiments .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters) based on indenyl and hydroxyl motifs .
  • QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and hydrogen-bonding capacity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., GROMACS) .

Methodological Notes

  • Synthesis Optimization : Vary catalysts (e.g., Pd/C for hydrogenation) and reaction times to improve yields .
  • Data Validation : Cross-check NMR assignments with deuterated analogs (e.g., 5-hydroxyindole-3-acetic-2,2-d2_2 acid) to confirm peak assignments .
  • Theoretical Frameworks : Link studies to neurotransmitter pathways (e.g., serotonin metabolism) to contextualize biological activity .

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